![molecular formula C9H9Cl2N3 B13692809 2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)
2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C9H8Cl2N3. It is a derivative of pyrrolopyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and a propyl group at position 5.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable propyl-substituted pyrrole derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 2,4-Dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,4-diamino-5-propyl-5H-pyrrolo[3,2-d]pyrimidine .
科学研究应用
2,4-Dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. For example, derivatives of this compound have been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism . The inhibition of DPP-IV can lead to prolonged control of blood glucose levels, making it a potential candidate for antidiabetic drugs .
相似化合物的比较
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the propyl group at position 5, making it less hydrophobic and potentially altering its biological activity.
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Contains only one chlorine atom, which can significantly change its reactivity and interaction with biological targets.
Uniqueness: These structural features can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
属性
分子式 |
C9H9Cl2N3 |
|---|---|
分子量 |
230.09 g/mol |
IUPAC 名称 |
2,4-dichloro-5-propylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H9Cl2N3/c1-2-4-14-5-3-6-7(14)8(10)13-9(11)12-6/h3,5H,2,4H2,1H3 |
InChI 键 |
ZGCUUMKXSWAGCA-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=CC2=C1C(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


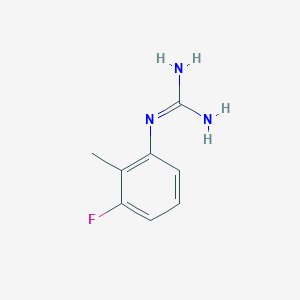
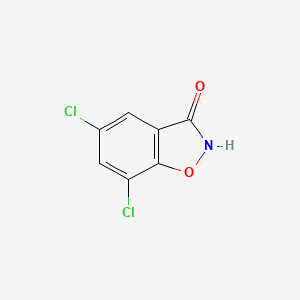
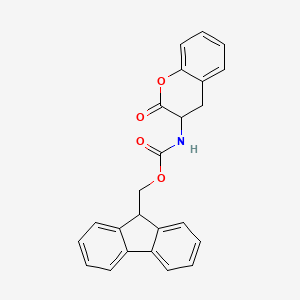
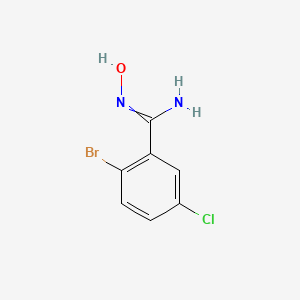
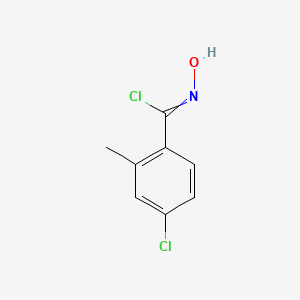
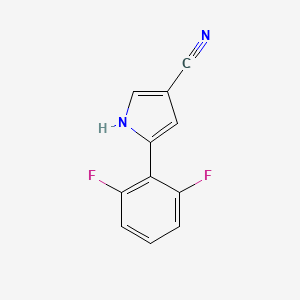
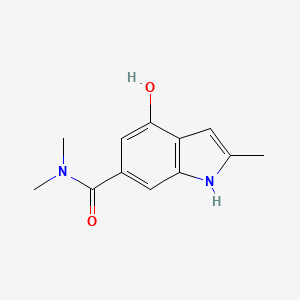
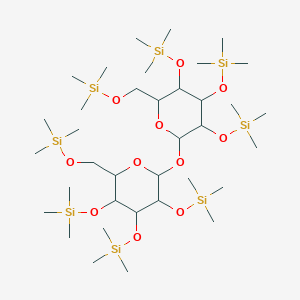
![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
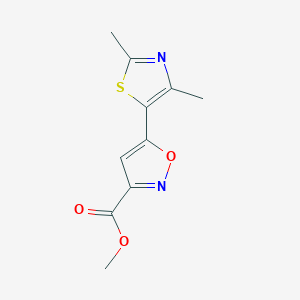
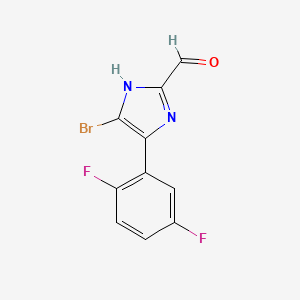
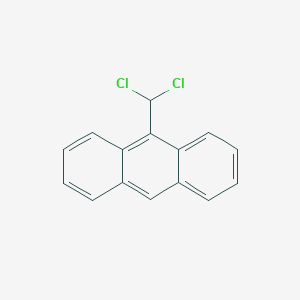
![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)
![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)
